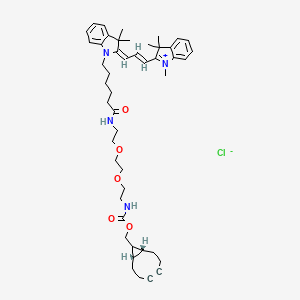![molecular formula C7H5NOS B15136173 3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
3aH-thieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3aH-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3aH-thieno[3,2-c]pyridin-4-one can be achieved through both one-pot and step-wise methods. One common approach involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate and hydrazine hydrate. During the stepwise synthesis, functionalized thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 3aH-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, methyl mercaptoacetate, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or ethylene glycol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can yield methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates .
Scientific Research Applications
3aH-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitubercular agent and its anticancer properties . In materials science, it is used in the development of novel materials with unique electronic and optical properties. Additionally, it has applications in biology and industry, where it is used in the synthesis of various bioactive compounds and industrial chemicals .
Mechanism of Action
The mechanism of action of 3aH-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3aH-thieno[3,2-c]pyridin-4-one include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds share structural similarities and exhibit diverse biological activities .
Uniqueness: What sets this compound apart is its unique combination of chemical properties and biological activities
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
3aH-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-5H |
InChI Key |
MSYYCPUGZDJESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC=NC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)

![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)




![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)

